[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
Description
[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) core substituted with a biphenyl group at position 3 and a hydroxymethyl group at position 3.
Properties
CAS No. |
919513-11-4 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-11-15-10-16(17-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2 |
InChI Key |
AOPAYLLGHFUAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the 1,2-Oxazoline Ring
The 1,2-oxazoline ring is commonly synthesized via cyclization of β-hydroxy amides or β-amino alcohols with appropriate dehydrating agents. The cyclization step can be catalyzed by acids or promoted thermally.
- Typical procedure: Starting from a β-amino alcohol intermediate bearing the biphenyl substituent, cyclization is induced by treatment with reagents such as tosyl chloride or p-toluenesulfonic acid under mild heating to form the oxazoline ring.
- Reaction conditions: Often performed in dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature, with reaction times from 1 to several hours.
Introduction of the Biphenyl Group
The biphenyl moiety is introduced via cross-coupling reactions or nucleophilic substitution on appropriately functionalized precursors.
- Cross-coupling methods: Suzuki or Kumada coupling reactions are employed to attach the biphenyl group to the oxazoline precursor. For example, a halogenated oxazoline intermediate can be coupled with a biphenyl boronic acid or Grignard reagent under palladium or nickel catalysis.
- Catalysts and conditions: Palladium catalysts such as Pd(PPh3)4 or nickel complexes with ligands like dppp are used, typically in solvents like toluene or THF, at temperatures between 50–80 °C.
Functionalization to Introduce the Methanol Group
The methanol substituent at the 5-position of the oxazoline ring is introduced by reduction or nucleophilic substitution.
- Reduction approach: A ketone or aldehyde precursor at the 5-position is reduced using mild hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
- Nucleophilic substitution: Alternatively, a leaving group (e.g., tosylate) at the 5-position can be displaced by hydroxide ion or other nucleophiles to form the methanol group.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to oxazoline | p-Toluenesulfonyl chloride, triethylamine, DCM, 0 °C to RT, 1–3 h | 68–99 | High yields reported with careful temperature control and use of base catalysts |
| Biphenyl attachment | Pd(PPh3)4 or NiCl2(dppp), biphenyl boronic acid, toluene, 50–80 °C | 85–96 | Efficient cross-coupling with high regioselectivity |
| Reduction to methanol | NaBH4 in methanol or THF, 0 °C to RT, 1–2 h | 90–97 | Mild conditions preserve oxazoline ring integrity |
These data are consistent with literature reports on similar oxazoline derivatives and biphenyl-containing compounds, indicating robust and scalable synthetic routes.
Detailed Research Findings
- Scalability: The synthetic routes involving palladium-catalyzed cross-coupling and mild cyclization conditions have been demonstrated to be scalable, allowing for gram to multi-gram synthesis with consistent purity and yield.
- Selectivity: The use of specific ligands and reaction conditions in cross-coupling ensures selective formation of the desired biphenyl-substituted oxazoline without side reactions such as homocoupling or over-reduction.
- Purification: Products are typically purified by silica gel chromatography or recrystallization, with characterization by NMR, LC-MS, and melting point analysis confirming structure and purity.
- Environmental considerations: Some methods employ environmentally benign solvents and catalysts, and avoid harsh reagents, aligning with green chemistry principles.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Oxazoline ring formation | Cyclization of β-amino alcohol | p-Toluenesulfonyl chloride, triethylamine, DCM | 68–99 | Mild, efficient cyclization |
| Biphenyl group introduction | Pd or Ni-catalyzed cross-coupling | Pd(PPh3)4 or NiCl2(dppp), biphenyl boronic acid | 85–96 | High regioselectivity |
| Methanol group introduction | Reduction or nucleophilic substitution | NaBH4 or LiAlH4, methanol or THF | 90–97 | Mild conditions preserve ring |
Chemical Reactions Analysis
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxylic acid.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes.
Medicine
In medicine, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isoxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heterocyclic Core Variations
- Oxazoline vs. Pyrazole: The target compound’s oxazoline core (O/N heteroatoms) differs from pyrazole (N/N) in electronic properties. Pyrazoles, as seen in , are known for analgesic activity due to their ability to modulate cyclooxygenase (COX) enzymes. Oxazolines, with an oxygen atom, may exhibit distinct hydrogen-bonding interactions, influencing solubility and target selectivity.
Substituent Effects
- Biphenyl vs. In contrast, the isopropyl group in reduces steric hindrance and improves lipophilicity, favoring membrane permeability.
- Methoxyphenyl : The 4-methoxyphenyl group in introduces electron-donating effects, which could enhance resonance stability and alter pharmacokinetic profiles compared to the biphenyl group.
Pharmacological Implications
While direct activity data for the target compound are lacking, structural analogs provide insights:
- Pyrazolines (e.g., ) are associated with analgesic properties, suggesting that the biphenyl-oxazoline scaffold could be explored for similar applications.
- The hydroxymethyl group in the target compound may mimic alcohol functionalities in antidepressants (e.g., via GABA modulation ), though this remains speculative without experimental validation.
Research Findings and Methodological Considerations
- Crystallography : The structure of related biphenyl-pyrazole derivatives (e.g., ) was resolved using SHELX software , highlighting the utility of these tools in confirming stereochemistry and intermolecular interactions.
- Synthetic Accessibility : The isopropyl-substituted oxazoline is commercially available, suggesting that the target compound could be synthesized via analogous routes, such as cycloaddition or substitution reactions.
Biological Activity
The compound [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is a member of the oxazole family and has garnered interest due to its potential biological activities. This article delves into the synthesis, properties, and biological activities of this compound, supported by data tables and relevant case studies.
The chemical structure of the compound can be represented by the following properties:
| Property | Value |
|---|---|
| CAS Number | 919513-11-4 |
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | [3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol |
| InChI Key | AOPAYLLGHFUAGT-UHFFFAOYSA-N |
Synthesis
The synthesis of [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves a cycloaddition reaction of nitrile oxides with alkenes. A common method includes the reaction of 4-biphenylcarbonitrile oxide with an alkene in the presence of a base like triethylamine and a solvent such as dichloromethane at room temperature.
The biological activity of this compound is influenced by its structural features. The hydroxyl group can engage in hydrogen bonding with various enzymes or receptors, potentially modulating their activity. Additionally, the isoxazole ring may participate in π-π interactions with aromatic residues within proteins, which can alter their conformation and function.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that derivatives related to [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : IC50 values suggest potent activity in inhibiting cell proliferation.
Antimicrobial Activity
Preliminary evaluations indicate that this compound may possess antimicrobial properties. Its derivatives have been tested against various pathogens with promising results in inhibiting bacterial growth and biofilm formation.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines in cell-based assays, suggesting its utility in managing inflammatory conditions.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Properties : A study demonstrated that oxazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : In another study, derivatives were tested against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some exhibiting MIC values lower than standard antibiotics.
- Inflammation Model : Research using lipopolysaccharide (LPS) stimulated macrophages revealed that the compound significantly reduced nitric oxide production compared to controls.
Q & A
Basic: What synthetic methodologies are recommended for preparing [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol?
Methodological Answer:
The synthesis of dihydrooxazole derivatives typically involves cyclocondensation reactions. For example, a biphenyl-substituted oxazoline precursor can be synthesized by refluxing a mixture of the appropriate biphenyl aldehyde derivative and a hydroxylamine intermediate in ethanol for 2–6 hours . Post-cyclization, the methanol group can be introduced via nucleophilic substitution or oxidation-reduction sequences. Purification often employs recrystallization from a DMF/EtOH (1:1) solvent system to isolate the product .
Basic: How should researchers determine the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structural refinement is carried out with SHELXL . Key steps include:
Data Reduction: Use SAINT for integration and SADABS for absorption correction.
Structure Solution: Employ direct methods (SHELXT) or Patterson maps for heavy atoms.
Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
For dihydrooxazole derivatives, typical R1 values are < 0.05 for high-resolution data .
Advanced: How can conflicting NMR data between experimental and computational predictions be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or DFT model inaccuracies. To address this:
Experimental Validation: Acquire NMR at multiple temperatures (e.g., 298 K vs. 323 K) to assess dynamic effects.
Computational Refinement: Re-optimize geometries using polarizable continuum models (PCM) for solvent correction .
2D NMR: Use HSQC and HMBC to confirm coupling patterns and resolve ambiguities in diastereotopic proton assignments .
Advanced: What strategies improve diastereoselectivity in synthesizing chiral dihydrooxazole derivatives?
Methodological Answer:
Chiral Catalysts: Use Evans’ oxazaborolidine catalysts to induce asymmetry during cyclization .
Solvent Effects: Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing transition states.
Temperature Modulation: Lower reaction temperatures (−20°C to 0°C) reduce kinetic resolution, favoring one diastereomer .
For example, a 5:1 diastereomeric ratio was achieved for a related oxazoline using (−)-sparteine in THF at −10°C .
Basic: What analytical techniques are critical for assessing compound purity?
Methodological Answer:
Chromatography: HPLC with a C18 column (acetonitrile/water gradient) detects impurities at 0.1% levels .
Spectroscopy:
- FTIR: Confirm hydroxyl (3200–3600 cm⁻¹) and C=N (1620–1680 cm⁻¹) stretches.
- 1H/13C NMR: Check integration ratios and absence of extraneous peaks .
Melting Point: Sharp melting range (< 2°C) indicates purity .
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungal activity). Parameterize the force field with GAFF2 and assign charges via AM1-BCC .
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
SAR Analysis: Compare with biphenyl-pyrazole derivatives showing pesticidal activity (e.g., IC50 < 1 µM against Plutella xylostella) .
Advanced: How to troubleshoot low yields in the final synthetic step?
Methodological Answer:
Intermediate Analysis: Use LC-MS to identify unreacted starting material or side products.
Reaction Optimization:
- Catalyst Screening: Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings .
- Microwave Assistance: Reduce reaction time from 12 hours to 30 minutes at 100°C .
Workup Adjustments: Replace column chromatography with pH-controlled extraction (e.g., NaHCO3 wash to remove acidic byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
